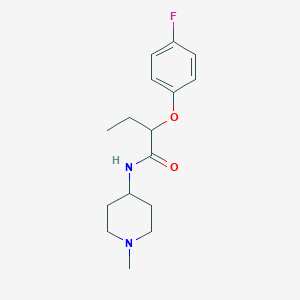![molecular formula C16H20FNO3 B5019675 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5019675.png)
3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid, also known as FTCC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. FTCC is a cyclic amino acid derivative that has been shown to exhibit promising pharmacological properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid involves the inhibition of DPP-4, which is a key regulator of glucose homeostasis. DPP-4 is responsible for the degradation of incretin hormones, which play a key role in insulin secretion and glucose regulation. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit DPP-4. This inhibition leads to increased levels of incretin hormones, which in turn leads to improved glucose homeostasis and insulin sensitivity. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid is its high yield and purity, making it suitable for further research and development. Additionally, its ability to inhibit DPP-4 and exhibit anti-inflammatory properties makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be further investigated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to investigate its potential toxicity and side effects, as well as its efficacy in clinical settings. Overall, this compound shows promise as a potential candidate for drug discovery and development, and further research is warranted to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid can be achieved through a multistep process that involves the reaction of 3-fluoroaniline with diethyl malonate, followed by cyclization and subsequent deprotection. The final product is obtained in high yield and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid has been shown to exhibit potential applications in drug discovery and development due to its ability to modulate the activity of certain enzymes and receptors. Specifically, this compound has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a key role in glucose regulation. This inhibition has been shown to improve glucose homeostasis and insulin sensitivity, making this compound a potential candidate for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-15(2)12(7-8-16(15,3)14(20)21)13(19)18-11-6-4-5-10(17)9-11/h4-6,9,12H,7-8H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXBTQRAYTUQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-methyl-5-[5-(3-nitrophenyl)-2-furyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5019611.png)

![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)

![1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5019622.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5019628.png)
![1-ethoxy-3-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5019647.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5019652.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019657.png)
![ethyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5019660.png)
![(2R*,6S*)-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5019666.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B5019681.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,6-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5019688.png)
![(3-chloro-2-methylphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5019697.png)